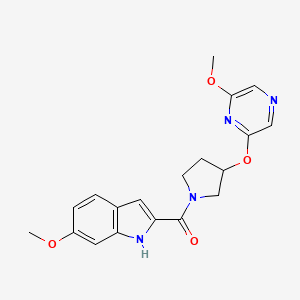
(6-methoxy-1H-indol-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-methoxy-1H-indol-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(6-methoxy-1H-indol-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, a complex organic compound, belongs to the class of indole derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. The specific structure of this compound incorporates methoxy and pyrazinyl functional groups, which enhance its biological activity and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N4O4, and it features an indole ring system with a methoxy group at position 6 and a pyrrolidine moiety linked via a methanone bond to a pyrazinyl ether.
Key Physical Properties:
| Property | Value |
|---|---|
| Molecular Weight | 368.4 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable under standard conditions |
The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors or enzymes. This interaction modulates their activity, leading to various biological effects. The compound may bind to active sites on proteins or nucleic acids, influencing cellular functions and signaling pathways.
Anticancer Activity
Research indicates that indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related indole compounds preferentially suppress the growth of rapidly dividing cancer cells compared to non-tumor fibroblasts. This suggests potential applications in cancer therapy.
Case Study:
In vitro studies on similar indole derivatives revealed:
- Compounds 3c, 3f, 3g: Significant antiproliferative activities against A549 lung cancer cells.
- Minimum Inhibitory Concentration (MIC): Some derivatives showed MIC values as low as 0.98 µg/mL against resistant strains like MRSA, indicating strong antibacterial properties alongside anticancer effects .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against both bacterial and fungal strains. The presence of methoxy groups and the overall structure suggest potential efficacy in treating infections.
Key Findings:
- Antibacterial Activity: Compounds related to this structure showed MIC values ranging from 1 µg/mL against MRSA to moderate activity against Candida albicans.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | <1 |
| Candida albicans | 7.80 |
| Escherichia coli | Inactive |
Other Biological Activities
Indole derivatives are also known for their anti-inflammatory and antioxidant properties. The interactions with various biological targets suggest potential applications in treating inflammatory diseases and oxidative stress-related conditions.
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-25-13-4-3-12-7-16(21-15(12)8-13)19(24)23-6-5-14(11-23)27-18-10-20-9-17(22-18)26-2/h3-4,7-10,14,21H,5-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWROTTSXKFFBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NC(=CN=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














